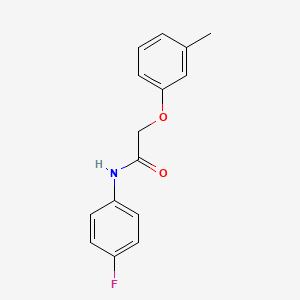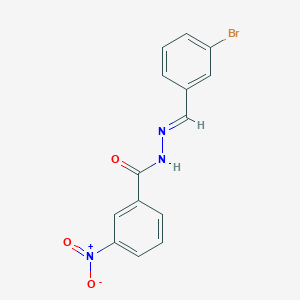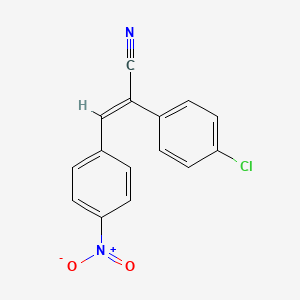![molecular formula C14H14ClNO B5608689 1-[6-(2-chloro-5-methylphenyl)pyridin-2-yl]ethanol](/img/structure/B5608689.png)
1-[6-(2-chloro-5-methylphenyl)pyridin-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a broader class of chemicals that have garnered attention in various scientific studies due to their complex synthesis, intriguing molecular structures, and versatile chemical properties. While specific research directly addressing this compound was not found, insights can be drawn from related compounds to understand its characteristics better.
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions, including condensation and metabolic formation processes. For instance, Sinsheimer et al. (1976) described the metabolic formation and synthesis of a compound with a similar structure, highlighting the complexity and specificity required in synthesizing such molecules (Sinsheimer et al., 1976).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides insights into the spatial arrangement of atoms within a compound. Percino et al. (2008) discussed the X-ray crystal structures of a related compound, demonstrating the importance of molecular geometry and hydrogen bonding in determining the stability and reactivity of these molecules (Percino et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Samanta and Biswas (2015) explored the metal-free visible light-driven oxidation of alcohols to carbonyl derivatives, illustrating the potential chemical reactions these compounds can undergo and their applicability in synthetic chemistry (Samanta & Biswas, 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior in different environments. While specific data on "1-[6-(2-chloro-5-methylphenyl)pyridin-2-yl]ethanol" were not identified, studies like that of Castiñeiras et al. (2018), which discuss the synthesis and structural assessment of related compounds, shed light on how such properties are determined and their significance (Castiñeiras, García-Santos, & Saa, 2018).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other substances, stability under various conditions, and the potential for forming derivatives, is crucial for the application of these compounds in scientific research. The work by Mardani et al. (2019), exploring the reaction and complexation of related compounds, provides an example of how these properties are investigated and their implications for further chemical studies (Mardani et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[6-(2-chloro-5-methylphenyl)pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-6-7-12(15)11(8-9)14-5-3-4-13(16-14)10(2)17/h3-8,10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIMOOAEAJIXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=NC(=CC=C2)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S*)-4-(methoxymethyl)-1-[5-(methoxymethyl)-2-furoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5608607.png)
![N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}-1-naphthamide](/img/structure/B5608611.png)
![4-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}-1-phenyl-2-piperazinone](/img/structure/B5608614.png)

![2-phenylbenzo[g]quinoxaline](/img/structure/B5608625.png)

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-isopropyl-3-pyrrolidinyl}-3-methoxypropanamide hydrochloride](/img/structure/B5608644.png)
![4-cyclopentyl-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5608652.png)
![4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile](/img/structure/B5608661.png)
![4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5608662.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5608667.png)

![(3S*,4R*)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5608674.png)
